molecular formula C12H12O3 B13645489 3-Benzoylpentane-2,4-dione CAS No. 4728-02-3

3-Benzoylpentane-2,4-dione

Cat. No.: B13645489
CAS No.: 4728-02-3
M. Wt: 204.22 g/mol
InChI Key: OMACGPVPFPOWGY-UHFFFAOYSA-N
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Description

3-Benzoylpentane-2,4-dione is an organic compound with the molecular formula C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol . It is a diketone, characterized by the presence of two carbonyl groups (C=O) in its structure. This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Benzoylpentane-2,4-dione can be synthesized through the reaction of benzoyl chloride with 2,4-pentanedione . The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the diketone. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process may include additional purification steps, such as recrystallization or distillation, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzoylpentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where one of the carbonyl groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Benzoylpentane-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzoylpentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in coordination chemistry and catalysis. Additionally, its diketone structure allows it to participate in various chemical reactions, contributing to its versatility in research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzoylpentane-2,4-dione is unique due to its specific combination of a benzoyl group and a diketone structure. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

4728-02-3

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

3-benzoylpentane-2,4-dione

InChI

InChI=1S/C12H12O3/c1-8(13)11(9(2)14)12(15)10-6-4-3-5-7-10/h3-7,11H,1-2H3

InChI Key

OMACGPVPFPOWGY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C)C(=O)C1=CC=CC=C1

Origin of Product

United States

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